cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride
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Overview
Description
cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is synthesized in large quantities using optimized reaction conditions and purification techniques to meet the demands of various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug discovery and development.
Mechanism of Action
The mechanism of action of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride include other piperidine derivatives such as:
- Methyl 3-methylpiperidine-4-carboxylate
- cis-3-Methylpiperidine-4-carboxylate
- Piperidine-4-carboxylate derivatives
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
133567-10-9 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (3S,4S)-3-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChI Key |
LIBNHIYBEVBSKI-HHQFNNIRSA-N |
SMILES |
CC1CNCCC1C(=O)OC.Cl |
Isomeric SMILES |
C[C@@H]1CNCC[C@@H]1C(=O)OC.Cl |
Canonical SMILES |
CC1CNCCC1C(=O)OC.Cl |
solubility |
not available |
Origin of Product |
United States |
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